molecular formula C11H7ClF2N2O3 B12929547 4-Chloro-1-((3,4-difluorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid

4-Chloro-1-((3,4-difluorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12929547
M. Wt: 288.63 g/mol
InChI Key: UMAASVNGEGFCEB-UHFFFAOYSA-N
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Description

4-Chloro-1-((3,4-difluorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group, a difluorophenoxy methyl group, and a carboxylic acid group. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((3,4-difluorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the difluorophenoxy methyl group: This step involves the reaction of the chlorinated pyrazole with 3,4-difluorophenol in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((3,4-difluorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-1-((3,4-difluorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((3,4-difluorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and difluorophenoxy groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-((3,4-difluorophenoxy)methyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

    4-Chloro-1-((3,4-difluorophenoxy)methyl)-1H-pyrazole-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

4-Chloro-1-((3,4-difluorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chloro, difluorophenoxy, and carboxylic acid groups contributes to its versatility and potential in various research applications.

Properties

Molecular Formula

C11H7ClF2N2O3

Molecular Weight

288.63 g/mol

IUPAC Name

4-chloro-1-[(3,4-difluorophenoxy)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H7ClF2N2O3/c12-7-4-16(15-10(7)11(17)18)5-19-6-1-2-8(13)9(14)3-6/h1-4H,5H2,(H,17,18)

InChI Key

UMAASVNGEGFCEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCN2C=C(C(=N2)C(=O)O)Cl)F)F

Origin of Product

United States

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